![molecular formula C12H19NO3 B464091 4-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-4-oxobutanoic acid CAS No. 349621-31-4](/img/structure/B464091.png)
4-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-4-oxobutanoic acid
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Overview
Description
4-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-4-oxobutanoic acid is a chemical compound with the CAS Number: 349621-31-4 . It has a molecular weight of 225.29 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-{[2-(1-cyclohexen-1-yl)ethyl]amino}-4-oxobutanoic acid . The InChI code is 1S/C12H19NO3/c14-11(6-7-12(15)16)13-9-8-10-4-2-1-3-5-10/h4H,1-3,5-9H2,(H,13,14)(H,15,16) .Scientific Research Applications
Catalytic Oxidation of Cyclohexene
Cyclohexene and its derivatives, including potentially "4-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-4-oxobutanoic acid," are key intermediates in the chemical industry due to their applications in selective catalytic oxidation processes. Such processes can produce a variety of industrially relevant compounds, highlighting the value of cyclohexene derivatives in synthesizing intermediates with various oxidation states and functional groups. These compounds serve as precursors for the synthesis of polymers, pharmaceuticals, and agrochemicals, demonstrating the broad utility of cyclohexene-based compounds in chemical manufacturing and applied research (Cao et al., 2018).
Spin Labeling in Peptide Research
The study and development of spin label amino acids like TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) offer insights into the applications of structurally complex amino acids in biophysical and biochemical research. These compounds, including cyclohexene derivatives, are utilized in analyzing peptide conformations, dynamics, and interactions with biological membranes through techniques like EPR spectroscopy. This highlights the role of such derivatives in advancing our understanding of peptide structure and function, potentially contributing to pharmaceutical development (Schreier et al., 2012).
Synthesis of Heterocyclic Compounds
Cyclohexene derivatives serve as valuable building blocks in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. The reactivity of such derivatives enables the construction of complex molecular architectures, demonstrating the importance of cyclohexene-based compounds in medicinal chemistry and drug design. This area of research underscores the potential of "4-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-4-oxobutanoic acid" and similar compounds in contributing to the development of new therapeutic agents (Gomaa & Ali, 2020).
Safety and Hazards
properties
IUPAC Name |
4-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c14-11(6-7-12(15)16)13-9-8-10-4-2-1-3-5-10/h4H,1-3,5-9H2,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AARNRGNYRHTDRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-4-oxobutanoic acid |
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